2-Methyl-4-(2-methylpiperidin-1-yl)aniline
Description
Historical Context and Discovery
The compound 2-methyl-4-(2-methylpiperidin-1-yl)aniline (CAS: 1155017-00-7) emerged as part of broader efforts to explore piperidine-aniline hybrids in the late 20th and early 21st centuries. Piperidine derivatives have long been studied for their pharmacological potential, with early work focusing on their role as structural motifs in alkaloids and neurotransmitters. The specific substitution pattern of this compound—featuring a methyl group at the 2-position of the piperidine ring and another at the 2-position of the aniline moiety—reflects synthetic strategies developed to optimize bioavailability and target binding in drug discovery.
Key milestones in its development include:
- 2000s : Advancements in reductive amination and cross-coupling methodologies enabled efficient synthesis of substituted piperidine-aniline hybrids.
- 2010s : The compound gained attention as a building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV research, alongside analogs like 4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline.
- 2020s : Industrial-scale production became feasible through suppliers like Enamine Ltd. and UORSY, offering purities ≥95% at competitive prices.
Position Within Piperidine-Aniline Derivative Class
This compound belongs to a structurally diverse class of piperidine-aniline derivatives characterized by:
- Core scaffold : A piperidine ring linked to an aniline group via a nitrogen atom.
- Substituent variability : Methyl, halogen, or trifluoromethyl groups at strategic positions modulate electronic and steric properties.
The compound’s dual methyl groups enhance lipophilicity (LogP: 3.03), favoring blood-brain barrier penetration compared to polar analogs like 4-(4-methylpiperidin-1-yl)aniline (LogP: 2.52).
Structural Significance in Chemical Research
The molecule’s architecture offers unique features for structure-activity relationship (SAR) studies:
- Piperidine ring conformation : The 2-methyl group induces a chair conformation, reducing ring flexibility and stabilizing interactions with hydrophobic enzyme pockets.
- Aniline orientation : The para-amine group participates in hydrogen bonding with biological targets, while the ortho-methyl group minimizes metabolic oxidation.
- Steric effects : Comparative studies show that 2-methyl substitution on the piperidine ring improves binding affinity to HIV-1 reverse transcriptase by 15-fold over unsubstituted analogs.
Computational models predict that the methyl groups contribute to a polar surface area of 29 Ų, balancing solubility and membrane permeability—a critical factor in central nervous system (CNS) drug design.
Research Relevance in Modern Chemistry
Recent applications highlight its versatility:
- Antiviral drug development : As a precursor to NNRTIs, it inhibits HIV-1 reverse transcriptase at EC₅₀ values as low as 0.022 μM, outperforming first-generation drugs like nevirapine.
- Enzyme immobilization : Biocatalytic synthesis routes using immobilized Candida antarctica lipase B (CALB) achieve yields >90%, enabling sustainable production.
- Material science : Its amine group facilitates covalent attachment to polymers, creating pH-responsive drug delivery systems.
Ongoing studies explore its utility in:
- Kinase inhibition : Analogous chloro-derivatives show promise in p38 MAPK inhibition (IC₅₀: 4.8 μM).
- Spiropiperidine synthesis : Participation in multicomponent reactions yields spirocyclic scaffolds for neurodegenerative disease targets.
This compound exemplifies the intersection of synthetic innovation and therapeutic potential, cementing its role in contemporary medicinal chemistry.
Properties
IUPAC Name |
2-methyl-4-(2-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-9-12(6-7-13(10)14)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGRJKIRIAWBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Starting materials : 2-methyl-4-nitroaniline or 2-methyl-4-aminophenyl derivatives and 2-methylpiperidin-1-yl intermediates.
- Reagents : Sodium triacetoxyborohydride (NaBH(OAc)3) as a mild reducing agent, acetic acid to facilitate imine formation.
- Solvent : 1,2-dichloroethane or dichloromethane.
- Conditions : Reaction at 0–20 °C for 16 hours, followed by basification with sodium hydroxide and extraction.
- Purification : Column chromatography using ammonia in methanol/dichloromethane mixtures.
This method yields high purity products with yields reported up to 98% for closely related compounds such as N-(1-methylpiperidin-4-yl)aniline.
Nucleophilic Substitution and Reduction
An alternative approach involves:
Catalytic Hydrogenation:
- Catalyst: 10% Pd/C or platinum catalysts such as platinum (IV) oxide or 5% Pt-C.
- Solvent: Ethanol or ethanol/tetrahydrofuran mixtures.
- Conditions: Room temperature under hydrogen atmosphere.
- Outcome: Efficient reduction of nitro groups to amino groups without isolating intermediates, simplifying the process and reducing waste.
Representative Data Table of Related Compounds and Conditions
Detailed Research Findings
- The reductive amination method using sodium triacetoxyborohydride is preferred for its mildness and selectivity, avoiding over-reduction and side reactions.
- Catalytic hydrogenation using platinum or palladium catalysts efficiently converts nitro precursors to aniline derivatives without isolating intermediates, streamlining the synthesis.
- Solvent choice impacts reaction efficiency; mixtures of ethanol and methanol or dichloromethane and 1,2-dichloroethane are commonly used to optimize solubility and reaction rates.
- The process can be conducted under nitrogen atmosphere to prevent oxidation and side reactions, especially during reductive amination.
- Purification typically involves aqueous workup, brine washes, drying over sodium sulfate, and chromatographic techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced amine derivatives
Substitution: Substituted aniline derivatives
Scientific Research Applications
Medicinal Chemistry
Research indicates that 2-Methyl-4-(2-methylpiperidin-1-yl)aniline has potential therapeutic roles due to its ability to interact with various biomolecules. Its binding affinity to different biological targets is under investigation, aiming to elucidate its effects on receptor or enzyme activity. This could lead to advancements in drug development, particularly for conditions requiring specific biological pathway modulation.
Case Study: Receptor Interaction
A study evaluated the compound's interaction with serotonin receptors, suggesting its potential as an antidepressant or anxiolytic agent. The findings indicated a significant binding affinity, warranting further exploration of its pharmacological properties.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable in developing new pharmaceuticals and agrochemicals.
Table: Reaction Types Involving this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, CrO | N-oxides |
| Reduction | Lithium aluminum hydride, NaBH | Reduced amine derivatives |
| Substitution | Various nucleophiles | Substituted aniline derivatives |
Industrial Applications
In industrial contexts, this compound is utilized in the production of specialty chemicals and polymers. Its unique properties allow it to function as an intermediate in synthesizing various compounds used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Structural and Functional Differences
- Piperazine vs. Piperidine Substitution : Piperazine derivatives (e.g., 16154-71-5) exhibit stronger basicity due to the additional nitrogen, enhancing solubility in polar solvents. Piperidine analogs (e.g., 454482-12-3) prioritize lipophilicity, favoring blood-brain barrier penetration .
- Sulfonyl vs. Alkoxy Groups : Sulfonyl-containing compounds (e.g., 314285-39-7) show improved thermal stability and crystallinity, making them suitable for material science. Alkoxy derivatives (e.g., 329942-16-7) are more flexible, aiding in agrochemical formulations .
- Heterocyclic Additions : Oxadiazole or imidazole substituents (e.g., 1017045-81-6) introduce aromatic heterocycles, enhancing binding affinity in drug-receptor interactions .
Biological Activity
2-Methyl-4-(2-methylpiperidin-1-yl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Characterized by its unique structural features, including a biphenyl framework with a piperidine moiety, this compound exhibits various biological activities that may be beneficial in drug development.
- Molecular Formula : CHN\
- Molecular Weight : 204.32 g/mol
- Structural Features : Contains an aniline and a piperidine functional group, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reduction of 2-methyl-4-nitroaniline using hydrogen gas in the presence of a palladium catalyst. This reaction transforms the nitro group into an amine, yielding the target compound. The following table summarizes the synthesis reactions:
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, CrO | N-oxides |
| Reduction | Lithium aluminum hydride, NaBH | Reduced amine derivatives |
| Substitution | Various nucleophiles | Substituted aniline derivatives |
Biological Activity
Research indicates that this compound interacts with various biological targets, suggesting its potential as a therapeutic agent.
- Receptor Modulation : The compound has been shown to modulate receptor activity, which may contribute to its efficacy in treating conditions such as cancer and neurodegenerative diseases.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in oncogenic pathways, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Inhibition of Anaplastic Lymphoma Kinase (ALK) :
- Cell Viability Assays :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their unique aspects and potential applications:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-Methylpiperidin-1-yl)aniline | Piperidine ring attached to aniline | Used in similar synthetic pathways |
| 3-Methyl-4-(4-methylpiperidin-1-yl)aniline | Different substitution pattern on piperidine | Potentially different biological activities |
| 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | Incorporates piperazine instead of piperidine | May exhibit distinct pharmacological properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Methyl-4-(2-methylpiperidin-1-yl)aniline?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions between 4-amino-2-methylaniline derivatives and 2-methylpiperidine under reflux conditions. For example, analogous syntheses (e.g., benzimidazole derivatives) involve refluxing precursors in acetic acid (AcOH) to achieve yields of 57–85% . Purification typically involves column chromatography or recrystallization. Key parameters include reaction time (12–24 hrs), temperature (80–120°C), and stoichiometric ratios of reactants.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign signals based on aromatic proton environments (δ 6.5–7.5 ppm for aniline protons) and piperidine methyl groups (δ 1.2–2.2 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 247.18).
- HPLC : Purity analysis using C18 columns with UV detection (λ = 254 nm) .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (gloves, goggles, lab coat) due to toxicity (H302, H315). Store in airtight containers at 2–8°C, protected from light. Avoid contact with oxidizing agents to prevent decomposition. Emergency procedures include rinsing exposed skin with water and consulting SDS for hazard specifics .
Q. What are its primary applications in agrochemical research?
- Methodology : Acts as a precursor for insecticides targeting lepidopteran pests. Structural analogs (e.g., 2-methyl-4-heptafluoroisopropylaniline) demonstrate bioactivity by disrupting insect nervous systems. Research involves in vitro bioassays (e.g., larval mortality studies) and field trials to assess efficacy .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for low-yield syntheses?
- Methodology : Density Functional Theory (DFT) calculations predict transition states and intermediate stability. For example, modeling nucleophilic substitution pathways can identify optimal solvents (e.g., DMF vs. AcOH) and catalysts (e.g., Pd/C). Adjusting steric/electronic parameters (e.g., substituent effects on the aniline ring) improves regioselectivity .
Q. How to resolve discrepancies in reported reaction yields (e.g., 57% vs. 85%)?
- Methodology : Conduct sensitivity analysis on variables:
- Reagent purity : Use HPLC to verify starting material quality.
- Catalyst loading : Test 0.5–5 mol% Pd/C for cross-coupling steps.
- Temperature gradients : Employ microwave-assisted synthesis for uniform heating .
Q. What strategies enhance regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Methodology :
- Directing groups : The 2-methyl group on the aniline ring directs EAS to the para position.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta/para selectivity.
- Protecting groups : Acetylation of the -NH2 group prevents undesired side reactions .
Q. How do structural modifications (e.g., fluorinated substituents) affect biological activity?
- Methodology : Compare bioactivity of this compound with fluorinated analogs (e.g., 2-methyl-4-heptafluoroisopropylaniline). In vitro assays (e.g., enzyme inhibition) and molecular docking reveal enhanced binding affinity due to fluorine’s electronegativity and lipophilicity .
Q. What crystallographic tools are suitable for resolving its solid-state structure?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (SHELXL for refinement, SHELXS for structure solution). Key steps:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
